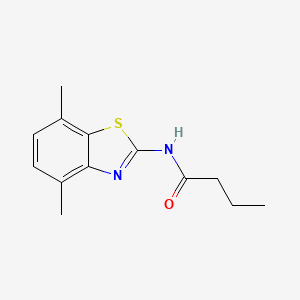

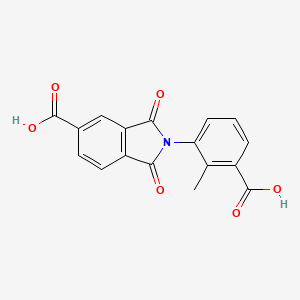

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole and its derivatives are a significant class of compounds in medicinal chemistry and organic synthesis due to their wide range of biological activities and applications in various fields. The interest in these compounds has led to the development of various synthetic methods and analyses of their chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategies like condensation reactions, cyclization, and substitution reactions. For example, Nitta et al. (2008) discussed the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors incorporating the benzothiazole group, showcasing the importance of benzothiazole derivatives in medicinal chemistry (Nitta et al., 2008). Such synthetic pathways often involve the formation of key intermediates and the introduction of specific functional groups to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including their crystal structure and conformational features, can be determined through techniques such as X-ray crystallography. These studies provide insights into the conformational stability and structural characteristics essential for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present in the molecule. These reactions are pivotal in modifying the structure of the compounds to enhance their biological activity or to create new materials with desired properties.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are key factors that influence the biological activity and pharmacokinetic profile of benzothiazole derivatives. For instance, the study of pKa values of benzothiazole derivatives can provide insights into their protonation states in physiological conditions, which is crucial for their interaction with biological targets (Duran & Canbaz, 2013).

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

- Nitta et al. (2008) discussed a series of compounds, including derivatives of benzothiazole, that were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, primarily for the treatment of type 2 diabetes. One such compound demonstrated potent DPP-IV inhibitory activity and reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2008).

Corrosion Inhibition

- Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. They synthesized two benzothiazole derivatives and demonstrated their high efficiency in inhibiting steel corrosion, showing extra stability and higher inhibition efficiencies compared to previously reported inhibitors (Hu et al., 2016).

Cytotoxic Evaluation

- Kumbhare et al. (2012) synthesized a series of benzothiazolyl thiocarbamides and N-bis-benzothiazole derivatives, evaluating their cytotoxic activity against various cell lines. Some compounds showed significant antiproliferative activity, indicating potential in cancer treatment (Kumbhare et al., 2012).

Luminescent Properties

- Lu et al. (2017) investigated the luminescent properties of three benzothiazole derivatives, discovering their potential application in white-light emission for devices. These compounds showed different emission regions and could be used in the fabrication of white-light emitting devices (Lu et al., 2017).

Psychotropic and Antimicrobial Activity

- Zablotskaya et al. (2013) synthesized new benzothiazol derivatives and evaluated their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide” is not mentioned in the retrieved sources, benzothiazole derivatives have been found to exhibit a wide range of biological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-5-10(16)14-13-15-11-8(2)6-7-9(3)12(11)17-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKQUXQZXYDYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)